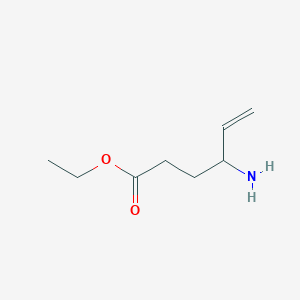
Ethyl 4-aminohex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-aminohex-5-enoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of hexenoic acid, featuring an amino group at the fourth position and an ethyl ester group at the terminal end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-aminohex-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminohex-5-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. Another method includes the use of ethyl chloroformate and 4-aminohex-5-enoic acid under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-aminohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The double bond in the hexenoate chain can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitrohexenoates or nitrosohexenoates.
Reduction: Ethyl 4-aminohexanoate.
Substitution: N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-aminohex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of ethyl 4-aminohex-5-enoate involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate analogue for glutamate semialdehyde aminotransferase, inhibiting its activity by mimicking the natural substrate . This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 4-aminohex-5-enoate can be compared with similar compounds such as:
4-aminohex-5-enoic acid: The parent acid form, which lacks the ethyl ester group.
4-aminohex-5-ynoate: An analogue with a triple bond instead of a double bond, which exhibits different reactivity and biological activity.
Ethyl 4-aminohexanoate: A saturated analogue, which lacks the double bond and has different chemical properties.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
ethyl 4-aminohex-5-enoate |
InChI |
InChI=1S/C8H15NO2/c1-3-7(9)5-6-8(10)11-4-2/h3,7H,1,4-6,9H2,2H3 |
Clave InChI |
HDBITXXTLGNLPO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















